N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves a three-step substitution reaction. This process is integral for obtaining boric acid ester intermediates that incorporate benzene rings, showcasing the compound's complex synthetic pathway (Huang et al., 2021).
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed through FTIR, 1H, and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are used to further analyze and compare these structures with X-ray diffraction values, indicating a high level of precision in understanding the molecular geometry and electronic properties of such compounds (Huang et al., 2021).
Chemical Reactions and Properties
The compounds exhibit a range of physicochemical properties revealed through DFT studies, including molecular electrostatic potential and frontier molecular orbitals analysis. This insight into their reactivity and stability under various conditions underscores the significance of their chemical makeup and potential for further chemical transformations (Wu et al., 2021).
Physical Properties Analysis
The synthesis and characterization of related compounds highlight their solid-state properties, including crystal structures and vibrational properties studies. These analyses contribute to a deeper understanding of the physical properties, such as luminescence and aggregation behavior, which are crucial for potential applications in materials science (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide and similar compounds are characterized by their reactivity in various chemical reactions, including their role as intermediates in the synthesis of more complex molecules. These properties are pivotal for exploring their functionality and applications in synthetic chemistry and drug discovery (Moreno-Fuquen et al., 2019).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Huang et al. (2021) synthesized compounds similar to N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide, focusing on boric acid ester intermediates with benzene rings. They used a three-step substitution reaction for synthesis, confirming structures with FTIR, NMR, mass spectrometry, and X-ray diffraction. They found consistency between molecular structures optimized by density functional theory (DFT) and those determined by single crystal X-ray diffraction (Huang et al., 2021).
Biological and Chemical Properties
- Chemical Properties and Potential Bioactivity : Das et al. (2011) synthesized compounds incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. These compounds were investigated for their potential as HGF-mimetic agents, highlighting the versatility of the group in drug design. Their biological activities are currently under evaluation, indicating a potential application in therapeutic contexts (Das, Tang, & Sanyal, 2011).
Application in Material Science
- Application in Nanoparticles : Fischer et al. (2013) utilized a complex with the tetramethyl-1,3,2-dioxaborolan-2-yl group in the synthesis of heterodisubstituted polyfluorenes. This was used to produce nanoparticles displaying bright fluorescence emission, illustrating the application of such compounds in material science, particularly in the creation of fluorescent materials (Fischer, Baier, & Mecking, 2013).
properties
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BF3NO3/c1-13-9-10-16(12-17(13)22-28-19(2,3)20(4,5)29-22)26-18(27)14-7-6-8-15(11-14)21(23,24)25/h6-12H,1-5H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJDDCWLJOIBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(trifluoromethyl)benzamide |
Synthesis routes and methods
Procedure details
Citations
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